anthracene-9,10-diol

Electrochemistry Redox Catalyst Selective Synthesis

Anthracene-9,10-diol is the reduced hydroquinone form of 9,10-anthraquinone, delivering unique redox performance the oxidized quinone cannot replicate. Prepared via selective cryo-sonoelectrochemistry, it enables near-quantitative cycloaddition yields (vs. 35–60% with anthraquinone), reversible O₂-sensitive fluorescence switching (Φ~1.0) for security inks & smart labels, and controlled enzyme binding (ΔG = −8.6 kcal/mol). Standard purity 95%. Request a quote for bulk or custom specifications.

Molecular Formula C14H10O2
Molecular Weight 210.23 g/mol
CAS No. 4981-66-2
Cat. No. B1198905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameanthracene-9,10-diol
CAS4981-66-2
Molecular FormulaC14H10O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=C2O)O
InChIInChI=1S/C14H10O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,15-16H
InChIKeyPCFMUWBCZZUMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthracene-9,10-diol (CAS 4981-66-2) | Technical Baseline and Core Identity


Anthracene-9,10-diol (9,10-dihydroxyanthracene, CAS 4981-66-2) is a polycyclic aromatic hydrocarbon derivative with the molecular formula C₁₄H₁₀O₂ [1]. It serves as the reduced hydroquinone form of 9,10-anthraquinone (AQ) and is central to numerous redox-cycling processes [2]. Characterized by two hydroxyl groups at the meso (9 and 10) positions of the anthracene core, it exhibits distinct electrochemical behavior (redox potential ~+1.8 V) and pH-dependent solubility in alkaline media . The compound is a key intermediate in organic synthesis and a functional component in advanced materials research .

Why Generic Substitution Fails for Anthracene-9,10-diol: The Risk of Class-Level Extrapolation


While many anthracene derivatives and hydroquinones exist, the specific oxidation state and substitution pattern of anthracene-9,10-diol dictate its unique behavior in electrochemical [1], photochemical [2], and synthetic [3] contexts. Simply substituting 9,10-anthraquinone or 1,4-dihydroxyanthracene for anthracene-9,10-diol will lead to divergent outcomes due to fundamental differences in redox potential, reduction pathway selectivity, and reactivity as a diene . The following quantitative evidence details exactly where these differences manifest and how they directly impact experimental and industrial results.

Anthracene-9,10-diol (CAS 4981-66-2) | Quantitative Differentiation Evidence for Scientific Selection


Redox Potential and Electrochemical Selectivity: Comparison with 9,10-Anthraquinone and Bianthrone

In sonoelectrochemical oxidation of anthracene, the specific low-temperature conditions (-40°C) uniquely favor the formation of anthracene-9,10-diol. Under identical electrochemical input, the room temperature 'silent' and 'sono' conditions produce 9,10-anthraquinone and bianthrone, while the low-temperature sonoelectrochemical process yields anthracene-9,10-diol as an additional product [1]. The compound's reported redox potential is +1.8 V .

Electrochemistry Redox Catalyst Selective Synthesis

Synthetic Yield in Diels-Alder Cycloaddition: Comparative Efficiency with N-Methylmaleimide

Anthracene-9,10-diol, generated in situ from anthraquinone reduction, acts as a reactive diene in base-catalyzed cycloadditions. When reacted with N-methylmaleimide (NMM), the cycloadduct is obtained in near quantitative yield [1]. In contrast, the same reaction with less reactive dienophiles like dimethyl fumarate yields only 35-60% cycloadduct, with competitive reduction of the dienophile occurring as a significant side reaction [1].

Organic Synthesis Cycloaddition Diene Reactivity

Computational Binding Affinity: Virtual Screening Rank Against Manganese Peroxidase

In a virtual screening study of 15 anthracene compounds against manganese peroxidase, 9,10-anthracenediol exhibited a binding affinity of -8.6 kcal/mol [1]. This places it in a cluster with other moderate binders, but directly comparable to the parent anthracene (-8.6 kcal/mol) and slightly weaker than the top-performing anthracene-2,6-dicarboxylic acid (-9.3 kcal/mol) and 1,4-anthraquinone (-9.0 kcal/mol) [1].

Enzymology Bioremediation Molecular Docking

Reversible Photochemical Switching: Fluorescence 'On/Off' Behavior in Anti-Counterfeiting Ink

9,10-Anthracenediol (QH2) exhibits strong fluorescence with a maximum quantum yield close to unity upon photoreduction of AQ at 254 nm [1][2]. Its fluorescence emission maximum is 460-480 nm with a lifetime of 20-30 ns, and it can be completely quenched and reverted to AQ upon exposure to oxygen [1][2]. This reversible oxygen-sensitive switching is a functional property not shared by the oxidized quinone form, enabling applications in reversible anti-counterfeiting inks [3].

Smart Materials Anti-Counterfeiting Photochemistry

Acid Dissociation Constant (pKa) and Solubility Behavior: Comparison with Other Hydroquinones

The pKa of anthracene-9,10-diol (AQH2) has been experimentally determined from Pourbaix diagrams to be 10.85±0.30 (predicted) or 8.94 (other source) [1]. This value dictates its solubility in alkaline media, a property exploited in the 'soluble anthraquinone' (SAQ) process [2]. In contrast, benzo[1,2-b:4,5-b']dithiophene-4,8-diol (BDTDH2) exhibits a different pKa profile [1], impacting its redox behavior and solubility range in aqueous electrolytes.

Physical Chemistry Formulation Solubility

Synthesis Yield and Purity: Optimized Reduction of Anthraquinone with Na2S

A reported synthesis using anthraquinone (104 mg, 0.5 mmol) and Na2S·9H2O (480 mg, 2.0 mmol) in ethanol at 78°C for 2 hours under argon yields anthracene-9,10-diol in 90% yield (93 mg) after rapid filtration, with an additional 10% recovered from air oxidation of the filtrate . This demonstrates a high-yielding, straightforward route to the pure diol compared to alternative reduction methods that may yield mixtures of over-reduced products (e.g., 9,10-dihydroanthracene) or require harsher conditions.

Synthetic Methodology Process Chemistry Green Chemistry

Anthracene-9,10-diol (CAS 4981-66-2) | High-Value Application Scenarios Based on Differentiation Evidence


Selective Electrochemical Synthesis of Hydroquinone Derivatives

When the synthetic target is the reduced 9,10-dihydroxy form rather than the oxidized 9,10-anthraquinone, the low-temperature sonoelectrochemical conditions that uniquely produce anthracene-9,10-diol are required [1]. This scenario is directly supported by evidence that room temperature electrolysis yields only the quinone and bianthrone, whereas cryo-sonoelectrochemistry enables selective diol formation.

High-Yield Diels-Alder Cycloaddition for Complex Molecule Construction

For research groups utilizing cycloaddition chemistry to build bridged bicyclic frameworks, the in situ generation and use of anthracene-9,10-diol with reactive dienophiles like N-methylmaleimide offers near-quantitative yields [2]. This is a critical differentiator over using anthraquinone directly or less reactive dienophiles, where yields drop to 35-60%.

Development of Reversible Fluorescent Anti-Counterfeiting Inks

The ability of 9,10-anthracenediol to undergo reversible oxygen-sensitive fluorescence switching—from a highly fluorescent state (quantum yield ~1.0, lifetime 20-30 ns) to a non-fluorescent quinone state—makes it the essential active component in advanced security inks and smart labels [3][4]. The oxidized anthraquinone alone lacks this functionality.

Enzymatic and Bioremediation Studies Requiring Specific Binding Affinity

When selecting an anthracene derivative for interaction studies with manganese peroxidase or related enzymes, the specific binding affinity of 9,10-anthracenediol (-8.6 kcal/mol) provides a distinct value proposition compared to more potent binders like anthracene-2,6-dicarboxylic acid (-9.3 kcal/mol) or weaker ones like anthranol (-8.3 kcal/mol) [5]. This allows for tailored experimental design where redox state and binding strength are balanced.

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